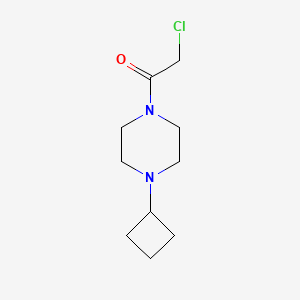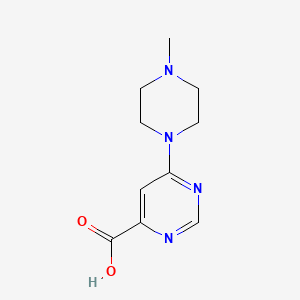![molecular formula C12H12N4OS B1466147 5-(5-Amino-1,3,4-thiadiazol-2-yl)-2-[(1-methylethyl)oxy]benzonitrile CAS No. 1258440-55-9](/img/structure/B1466147.png)
5-(5-Amino-1,3,4-thiadiazol-2-yl)-2-[(1-methylethyl)oxy]benzonitrile
Vue d'ensemble
Description
5-(5-Amino-1,3,4-thiadiazol-2-yl)-2-[(1-methylethyl)oxy]benzonitrile (5-ATB) is a heterocyclic compound that is part of the aminothiadiazole class of compounds. It is a colorless, odorless, and non-volatile solid with a molecular weight of 216.27 g/mol. 5-ATB is a versatile compound that has various applications in scientific research. It has been used in the synthesis of various compounds and has been studied for its potential use in various biomedical applications.
Applications De Recherche Scientifique
Synthesis and Biological Activity
5-(5-Amino-1,3,4-thiadiazol-2-yl) derivatives have been explored extensively for their potential in the synthesis of compounds with notable biological activities. For example, Shukla and Srivastava (2008) conducted a systematic investigation into the synthesis and biological activity of various 5-[2-(1,2,3-benzotriazole)-1-yl-methyl]-arylidene hydrazino-l,3,4-thiadiazoles. These compounds were evaluated for their antifungal and antibacterial properties against various pathogens, including Aspergillus niger, Escherichia coli, and Staphylococcus aureus, showcasing their potential in antimicrobial therapies (Shukla & Srivastava, 2008).
Photodynamic Therapy Applications
The 1,3,4-thiadiazol moiety is a key component in certain zinc phthalocyanine derivatives, which have significant implications in photodynamic therapy, especially for cancer treatment. Pişkin et al. (2020) synthesized new zinc phthalocyanines substituted with benzenesulfonamide derivatives containing the 1,3,4-thiadiazol structure. These compounds exhibited high singlet oxygen quantum yield, a crucial property for Type II photosensitizers used in photodynamic therapy for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Antipsychotic and Anticonvulsant Properties
The potential of 5-(5-Amino-1,3,4-thiadiazol-2-yl) derivatives in the development of antipsychotic and anticonvulsant agents has been explored. Kaur et al. (2012) synthesized new compounds incorporating the 1,3,4-thiadiazol ring, demonstrating significant activity in antipsychotic and anticonvulsant screenings. This highlights the compound's relevance in developing treatments for psychiatric and neurological disorders (Kaur, Kumar, Chaudhary, & Kumar, 2012).
Antimicrobial and Antitubercular Activity
1,3,4-thiadiazole derivatives have also shown promise in antimicrobial and antitubercular applications. Laddi and Desai (2016) synthesized new 1,3,4-thiadiazoles with notable antimicrobial activity against various bacteria, including E. coli. Some compounds also exhibited interesting antitubercular activity against Mycobacterium tuberculosis, indicating their potential in addressing antibiotic resistance challenges (Laddi & Desai, 2016).
Propriétés
IUPAC Name |
5-(5-amino-1,3,4-thiadiazol-2-yl)-2-propan-2-yloxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4OS/c1-7(2)17-10-4-3-8(5-9(10)6-13)11-15-16-12(14)18-11/h3-5,7H,1-2H3,(H2,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSYXCZGKLSZHRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C2=NN=C(S2)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(5-Amino-1,3,4-thiadiazol-2-yl)-2-[(1-methylethyl)oxy]benzonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-amine](/img/structure/B1466065.png)

![tert-butyl 6-hydroxy-1,2,4,5-tetrahydro-3H-benzo[d]azepine-3-carboxylate](/img/structure/B1466067.png)

![4,6-Dichloro-1-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B1466069.png)




![1-[(Tert-butoxy)carbonyl]-3-(ethoxycarbonyl)azetidine-3-carboxylic acid](/img/structure/B1466081.png)


![1-[3-(Hydroxymethyl)piperidin-1-yl]propan-2-one](/img/structure/B1466085.png)
![1-[4-Chloro-3-(2,2,2-trifluoroethoxy)-phenyl]-piperazine](/img/structure/B1466087.png)